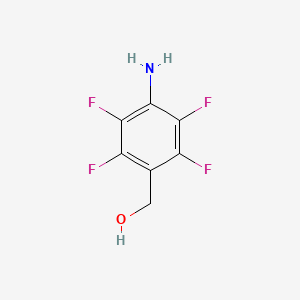
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride is a fluorinated organic compound It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxyimino group and a chloride substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydroxylamine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-trifluoro-N-phenylacetimidoyl chloride
- 2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride
- 2,4,5-trifluoro-N-hydroxybenzenecarboximidoyl chloride
Uniqueness
Compared to similar compounds, 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific substitution pattern on the benzene ring. This arrangement of fluorine atoms influences its reactivity, stability, and interaction with other molecules, making it distinct in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C7H3ClF3NO |
|---|---|
Molekulargewicht |
209.55 g/mol |
IUPAC-Name |
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-2-4(9)6(11)5(3)10/h1-2,13H |
InChI-Schlüssel |
HIBXJIXVFMBFCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=NO)Cl)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)



![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)
![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)



![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)
